3-Bromo-5-ethynyl-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

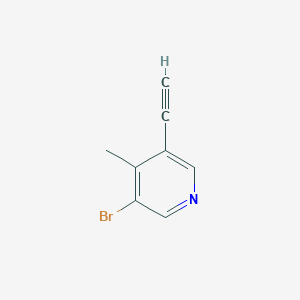

3-Bromo-5-ethynyl-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the third position, an ethynyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid under mild conditions .

Industrial Production Methods

Industrial production of 3-Bromo-5-ethynyl-4-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of high-purity reagents to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-ethynyl-4-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

3-Bromo-5-ethynyl-4-methylpyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing diverse molecular architectures. For instance, it can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Cross-Coupling | Forms carbon-carbon bonds with aryl halides | Aryl-substituted products |

| Nucleophilic Substitution | Reacts with nucleophiles to introduce new groups | Various substituted pyridines |

| Cycloaddition | Participates in cycloaddition reactions | Heterocyclic compounds |

Medicinal Chemistry

Pharmacophore Development

The compound is being explored for its potential as a pharmacophore in drug development. Its structural features enable it to interact with biological targets, which can lead to the design of novel therapeutics. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer potential of pyridine derivatives, including this compound. Results showed that modifications of the compound led to enhanced cytotoxicity against various cancer cell lines, highlighting its potential in developing new cancer treatments .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to synthesize conductive polymers and advanced coatings. Its ability to form stable bonds with other materials makes it suitable for creating composites with enhanced mechanical and electrical properties.

Table 2: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Conductive Polymers | Used as a monomer for polymerization | Improved electrical conductivity |

| Coatings | Acts as a component in protective coatings | Enhanced durability and resistance |

Biological Research

Biochemical Assays

The compound is also studied for its interactions with biological molecules. It can serve as a tool in biochemical assays due to its ability to form covalent bonds with nucleophilic sites on proteins. This property allows researchers to investigate protein functions and interactions more effectively.

Mechanism of Action

The mechanism of action for this compound varies based on its application. In organic synthesis, it acts as a reactive intermediate; in biological systems, it interacts with specific molecular targets such as enzymes or receptors .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-ethynyl-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4-methylpyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

5-Ethynyl-4-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

3-Bromo-5-ethynyl-4-methylpyridine is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.

Actividad Biológica

3-Bromo-5-ethynyl-4-methylpyridine is a compound of significant interest in both organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in various scientific fields.

Chemical Structure : The compound features a bromine atom and an ethynyl group attached to a pyridine ring, which enhances its reactivity in various chemical reactions.

Target of Action : The primary target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This kinase is involved in several cellular processes, including inflammation and stress responses, making it a crucial target for therapeutic intervention.

Mode of Action : The compound participates in the Suzuki–Miyaura cross-coupling reaction , a vital method for forming carbon-carbon bonds in organic synthesis. This reaction's efficiency can be influenced by environmental factors, such as temperature and the presence of catalysts like palladium.

Biological Activity

Research indicates that this compound has potential applications in drug discovery, particularly as an inhibitor in pathways associated with various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Inhibits p38α MAPK, impacting inflammatory pathways |

| Synthesis Applications | Used as a building block in synthesizing complex organic molecules |

| Therapeutic Potential | Explored for roles in drug discovery related to pain and inflammation |

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds structurally related to this compound. For example, research into similar pyridine derivatives has shown their effectiveness in preclinical models for conditions such as anxiety and pain management .

In one study, derivatives with similar structural motifs demonstrated significant activity against specific targets involved in neurodegenerative diseases, suggesting that this compound may also exhibit analogous properties .

Comparison with Similar Compounds

The unique combination of the bromine atom and the ethynyl group distinguishes this compound from other pyridine derivatives. For instance:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methylpyridine | Lacks ethynyl group | Less reactive in coupling reactions |

| 5-Ethynyl-4-methylpyridine | Lacks bromine atom | Affected reactivity in substitution |

This comparison underscores the versatility of this compound in synthetic applications and its potential biological activities.

Propiedades

IUPAC Name |

3-bromo-5-ethynyl-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQPZHKVCGXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.